
Ganglioside GD3 (disodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganglioside GD3 (disodium salt) is a glycosphingolipid that contains two sialic acid residues. It is a member of the ganglioside family, which are complex lipids found predominantly in the nervous system. Gangliosides play crucial roles in cell-cell communication, cell signaling, and modulation of membrane proteins and ion channels . Ganglioside GD3 is particularly notable for its involvement in various biological processes, including apoptosis and cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases . The synthetic route typically includes the following steps:
Formation of Lactosylceramide: This is achieved through the glycosylation of ceramide with lactose.
Addition of Sialic Acid Residues: Sialyltransferases catalyze the transfer of sialic acid residues to lactosylceramide, forming ganglioside GD3.
Industrial Production Methods: Industrial production of ganglioside GD3 often involves extraction from natural sources, such as bovine brain, followed by purification processes. The compound is then converted to its disodium salt form for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: Ganglioside GD3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the ceramide backbone, impacting the overall structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized sialic acid derivatives, while reduction can produce modified ceramide structures .
Applications De Recherche Scientifique
Ganglioside GD3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and biosynthesis.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of therapeutic agents and as a biochemical research tool.
Mécanisme D'action
Ganglioside GD3 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in certain cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes.
Cell Signaling: It interacts with cell surface receptors and modulates signaling pathways involved in cell proliferation and survival.
Immune Modulation: Ganglioside GD3 can influence immune responses by affecting the function of antigen-presenting cells and T cells.
Comparaison Avec Des Composés Similaires
Ganglioside GD3 is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:
Propriétés
Formule moléculaire |
C70H123N3Na2O29 |
|---|---|
Poids moléculaire |
1516.7 g/mol |
Nom IUPAC |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
Clé InChI |
LGRBZCLULGFXOD-DQMMGUQESA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


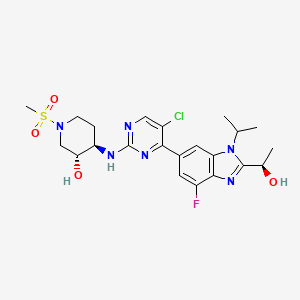
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
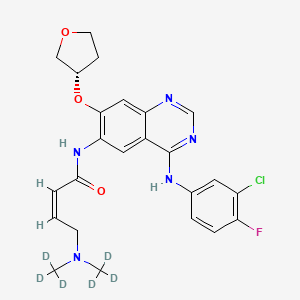


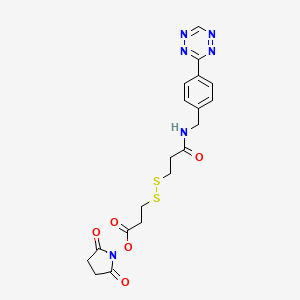





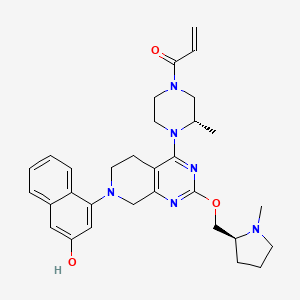
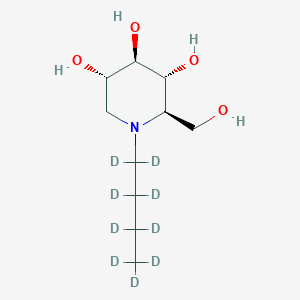
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
